molecular formula C21H22F2N4O2 B1228967 1-(2,4-difluorophenyl)-2-methyl-N-[2-(4-morpholinyl)ethyl]-5-benzimidazolecarboxamide

1-(2,4-difluorophenyl)-2-methyl-N-[2-(4-morpholinyl)ethyl]-5-benzimidazolecarboxamide

Cat. No. B1228967
M. Wt: 400.4 g/mol
InChI Key: HPAKOGINWWBKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-difluorophenyl)-2-methyl-N-[2-(4-morpholinyl)ethyl]-5-benzimidazolecarboxamide is a member of benzimidazoles.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The compound's structural analogues, such as those with trifluoromethyl-containing heterocycles, have been explored in the context of chemical synthesis. These studies focus on the modification of related compounds to obtain different derivatives with potential biological activity (Sokolov et al., 2018).

Biological Activity and Mechanism of Action

  • Research on benzamide derivatives, which are structurally related to the compound , has indicated their potential as gastrokinetic agents. These studies delve into the synthesis and structure-activity relationships of these compounds (Kato et al., 1992).
  • Analogs of the compound have been studied for their effects on neuronal NMDA receptors, providing insights into potential neurological applications (Landsman et al., 1997).

Antimicrobial and Antioxidant Activities

  • Some derivatives have been examined for their antimicrobial activities, indicating potential applications in combating microbial infections (Bektaş et al., 2007).
  • The antioxidant properties of related benzimidazole derivatives have been explored, suggesting possible uses in oxidative stress-related conditions (Özil et al., 2018).

Potential Anticancer Applications

  • Compounds structurally similar to 1-(2,4-difluorophenyl)-2-methyl-N-[2-(4-morpholinyl)ethyl]-5-benzimidazolecarboxamide have been investigated for their potential as anticancer agents, focusing on targeting specific enzymatic pathways in cancer cells (Shareef & Shareef, 2021).

properties

Product Name

1-(2,4-difluorophenyl)-2-methyl-N-[2-(4-morpholinyl)ethyl]-5-benzimidazolecarboxamide

Molecular Formula

C21H22F2N4O2

Molecular Weight

400.4 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-2-methyl-N-(2-morpholin-4-ylethyl)benzimidazole-5-carboxamide

InChI

InChI=1S/C21H22F2N4O2/c1-14-25-18-12-15(21(28)24-6-7-26-8-10-29-11-9-26)2-4-20(18)27(14)19-5-3-16(22)13-17(19)23/h2-5,12-13H,6-11H2,1H3,(H,24,28)

InChI Key

HPAKOGINWWBKLC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C3=C(C=C(C=C3)F)F)C=CC(=C2)C(=O)NCCN4CCOCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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